molecular formula C7H2Cl2F3NO2 B6202170 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1781099-16-8

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B6202170
CAS RN: 1781099-16-8
M. Wt: 260
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (DCPA) is an organic compound which belongs to the family of pyridine carboxylic acids. It is a colorless solid with a molecular formula of C7H3Cl2F3NO2. DCPA is a versatile compound that is used in various scientific research applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is widely used in scientific research, including drug development, biochemistry, and synthesis. In drug development, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, anti-fungal agents, and anti-cancer agents. In biochemistry, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is used as a reagent in the synthesis of various biochemical compounds, such as amino acids, peptides, and proteins. In synthesis, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is used as a reagent in the synthesis of various organic compounds, such as alcohols, esters, and amines.

Mechanism of Action

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid acts as a proton donor in biochemical reactions, donating a proton to the acceptor molecule. The proton donation results in the formation of a new bond between the two molecules, resulting in the formation of a new compound. Additionally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can act as a catalyst in biochemical reactions, increasing the rate of reaction and allowing the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In biochemical reactions, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid acts as a proton donor, donating a proton to the acceptor molecule and forming a new bond. Additionally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can act as a catalyst in biochemical reactions, increasing the rate of reaction and allowing the reaction to proceed at a faster rate. In terms of physiological effects, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has a number of advantages for lab experiments. It is relatively inexpensive and easily accessible, making it an ideal reagent for use in lab experiments. Additionally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is highly soluble in water, making it easy to use in aqueous solutions. Additionally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile reagent, allowing it to be used in a variety of reactions and applications. However, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is also limited by its instability in the presence of light and air, making it necessary to store it in a dark, airtight container.

Future Directions

There are a number of potential future directions for the use of 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid in scientific research. 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be used in the synthesis of new drugs, such as anti-inflammatory agents, anti-fungal agents, and anti-cancer agents. Additionally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be used in the synthesis of new biochemical compounds, such as amino acids, peptides, and proteins. Additionally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be used as a catalyst in biochemical reactions, increasing the rate of reaction and allowing the reaction to proceed at a faster rate. Finally, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be synthesized through a number of methods, including direct reaction of 5,6-dichloropyridine with trifluoromethyl iodide, reaction of 5,6-dichloropyridine with trifluoromethyl bromide, reaction of 5,6-dichloropyridine with trifluoromethyl chloride, and reaction of 5,6-dichloropyridine with trifluoromethyl sulfate. The most common method for the synthesis of 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is the direct reaction of 5,6-dichloropyridine and trifluoromethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-chloro-5,6-dichloropyridine", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "carbon dioxide", "water", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-chloro-5,6-dichloropyridine is reacted with trifluoromethyl iodide in the presence of copper(I) iodide and potassium carbonate in diethyl ether to yield 5,6-dichloro-2-(trifluoromethyl)pyridine.", "Step 2: 5,6-dichloro-2-(trifluoromethyl)pyridine is treated with carbon dioxide and water in the presence of a base, such as sodium hydroxide, to form 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid.", "Step 3: The resulting carboxylic acid can be purified by acidification with hydrochloric acid and recrystallization from a suitable solvent." ] }

CAS RN

1781099-16-8

Molecular Formula

C7H2Cl2F3NO2

Molecular Weight

260

Purity

95

Origin of Product

United States

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